molecular formula CH3BrMg B12506370 Magnesium(2+) bromide methanide

Magnesium(2+) bromide methanide

Cat. No.: B12506370
M. Wt: 119.24 g/mol
InChI Key: NXPHGHWWQRMDIA-UHFFFAOYSA-M
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Description

Magnesium(2+) bromide methanide is an organometallic compound with the chemical formula C7H6Br2Mg. It is a white solid that is soluble in organic solvents such as ether, acetone, and methanol. This compound is stable in air but hydrolyzes with water to produce magnesium bromide and benzylformic acid . This compound is an important reagent in organic synthesis, commonly used in benzylation reactions, substitution reactions, and coupling reactions .

Preparation Methods

Magnesium(2+) bromide methanide can be prepared by reacting 2-bromobenzyl bromide with magnesium powder in an organic solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert gas atmosphere to avoid reaction with oxygen and moisture in the air . The general reaction scheme is as follows:

C7H6Br2+MgC7H6Br2Mg\text{C}_7\text{H}_6\text{Br}_2 + \text{Mg} \rightarrow \text{C}_7\text{H}_6\text{Br}_2\text{Mg} C7​H6​Br2​+Mg→C7​H6​Br2​Mg

Chemical Reactions Analysis

Magnesium(2+) bromide methanide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic halides, water, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which magnesium(2+) bromide methanide exerts its effects involves its role as a nucleophile in organic reactions. It can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Magnesium(2+) bromide methanide is similar to other organomagnesium compounds, such as phenylmagnesium bromide and methylmagnesium bromide. it is unique in its ability to participate in benzylation reactions and its stability in air. Other similar compounds include:

    Phenylmagnesium Bromide: Used in Grignard reactions to form carbon-carbon bonds.

    Methylmagnesium Bromide: Used in nucleophilic addition reactions to carbonyl compounds.

This compound’s unique properties make it particularly useful in specific organic synthesis applications where benzylation is required.

Properties

IUPAC Name

magnesium;carbanide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.BrH.Mg/h1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHGHWWQRMDIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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